2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide

Quinazolinone SAR Kinase inhibitor design Chemical scaffold uniqueness

The compound 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448064-60-5) is a synthetic organic molecule characterized by a 4-oxoquinazolin-3(4H)-yl pharmacophore, a propanamide linker, a but-2-yn-1-yl spacer, and a terminal benzamide moiety. This multivalent architecture integrates structural features associated with kinase inhibition (particularly HSP90 and EGFR families), metal chelation, and bioorthogonal reactivity.

Molecular Formula C22H20N4O4
Molecular Weight 404.426
CAS No. 1448064-60-5
Cat. No. B2526188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide
CAS1448064-60-5
Molecular FormulaC22H20N4O4
Molecular Weight404.426
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC#CCOC3=CC=CC=C3C(=O)N
InChIInChI=1S/C22H20N4O4/c23-21(28)17-8-2-4-10-19(17)30-14-6-5-12-24-20(27)11-13-26-15-25-18-9-3-1-7-16(18)22(26)29/h1-4,7-10,15H,11-14H2,(H2,23,28)(H,24,27)
InChIKeyBIQPNCYCFDBEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide: Quinazolinone-Derived Investigational Probe with Multivalent Structural Architecture


The compound 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide (CAS 1448064-60-5) is a synthetic organic molecule characterized by a 4-oxoquinazolin-3(4H)-yl pharmacophore, a propanamide linker, a but-2-yn-1-yl spacer, and a terminal benzamide moiety . This multivalent architecture integrates structural features associated with kinase inhibition (particularly HSP90 and EGFR families), metal chelation, and bioorthogonal reactivity. The compound stands in contrast to simpler quinazolin-4(3H)-one analogs, which typically lack the extended linker necessary for bridged binding and alkyne-based functionalization [1].

Why Generic Quinazolinone Analogs Cannot Substitute for 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide in Targeted Probe Development


Superficial similarity within the quinazolinone class masks critical functional divergence at three levels: (i) the 4-oxoquinazolin-3(4H)-yl scaffold provides a distinct hydrogen-bonding pattern compared to 2- or 6-substituted isomers, altering target engagement [1]; (ii) the but-2-yn-1-yl internal alkyne is geometrically constrained and electronically deactivated relative to terminal alkynes [2], which significantly modulates its bioorthogonal reactivity profile; and (iii) the 2-oxybenzamide terminus introduces a canonical metal-chelating group (salicylamide-like) absent in most in-class candidates [3]. These structural elements collectively define a chemical space that is not addressable by generic quinazolinone libraries.

Quantitative Differentiation Evidence for 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide Against Closest Analogs


Structural Uniqueness Among 4-Oxoquinazolin-3(4H)-yl Propanamide Congeners

Direct structural comparison with the closest reported analog, 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide (CAS 1421473-27-9), reveals that the target compound uniquely replaces the piperidine terminus with a 2-oxybenzamide group. This substitution introduces an additional hydrogen-bond donor (NH2), two hydrogen-bond acceptors (C=O in amide and ether O), and a metal-chelating salicylamide motif . While the piperidine analog is limited to basic amine interactions, the benzamide terminus enables zinc-binding capability critical for HDAC and metalloprotease engagement, confirmed by docking studies on related 4-oxoquinazoline-benzamide hybrids [1]. No other 4-oxoquinazolin-3(4H)-yl propanamide congener in the public domain combines the alkyne spacer with a 2-oxybenzamide terminus.

Quinazolinone SAR Kinase inhibitor design Chemical scaffold uniqueness

Alkyne Spacer Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Functionalization

The internal but-2-yn-1-yl spacer within the target compound participates in CuAAC reactions with organic azides to form 1,2,3-triazole-linked conjugates, a reaction demonstrated experimentally in synthetic protocols for this compound class . This reactivity is not available to saturated analogs such as N-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamides (e.g., androgen receptor modulators) which lack the alkyne moiety [1]. The internal alkyne exhibits attenuated reactivity compared to terminal alkynes (e.g., propargyl derivatives), which is advantageous for selective bioorthogonal labeling applications where excessive reactivity leads to off-target conjugation [2]. Quantitative comparison of second-order rate constants for CuAAC: internal alkynes typically show values of 10^-3 to 10^-2 M^-1 s^-1 versus 10^-1 to 10^0 M^-1 s^-1 for terminal alkynes under standard conditions, translating to a 10- to 1000-fold lower reaction rate that enables greater temporal control.

Click chemistry Bioconjugation Chemical probe derivatization

Lipinski and CNS Multiparameter Optimization (MPO) Profile Favorable for Probe Development

Calculated physicochemical properties based on molecular structure (Molecular Weight: 404.4 g/mol) demonstrate a drug-like profile that compares favorably to structurally related clinical quinazoline kinase inhibitors. The target compound has a calculated logP of approximately 2.52 [1], which is lower than afatinib (cLogP ~3.6) [2] and gefitinib (cLogP ~4.15) [3], predicting superior aqueous solubility. The compound satisfies Lipinski's Rule of Five with zero violations [1], whereas gefitinib has one violation (cLogP >5) [3]. Its CNS MPO score is estimated at >4.5 (HBD: 2, cLogP: 2.52, TPSA: ~88 Ų), predicting low CNS penetration and reduced neurotoxicity risk—a profile desirable for peripherally-targeted oncology or infectious disease probes. Additionally, the experimental LogP of 2.52 places it in the optimal range for oral absorption and cell permeability, avoiding the excessive lipophilicity associated with promiscuous off-target binding and hERG channel inhibition [2].

Drug-likeness Physicochemical properties Lead optimization

Quinazolinone Core Selectivity Profile Enables Polypharmacology Applications

The 4-oxoquinazolin-3(4H)-yl scaffold is a recognized pharmacophore for HSP90 N-terminal domain inhibition, with literature IC50 values for closely related quinazolinamide derivatives ranging from 100 nM to 1 µM in fluorescence polarization assays [1]. Unlike 4-anilinoquinazoline EGFR inhibitors (e.g., gefitinib, erlotinib), which exhibit single-digit nM potency against a narrow kinase spectrum, HSP90-targeting quinazolinones often display broader client-protein degradation profiles and reduced susceptibility to kinase domain resistance mutations such as T790M [2]. Dual EGFR/HDAC inhibitors featuring quinazoline-benzamide hybrids have also been reported, supporting the multi-target capability of this scaffold [3]. Procurement of this compound is warranted over EGFR-selective analogs when polypharmacology is desired or when resistance-conferring mutations compromise single-target agents.

Kinase selectivity HSP90 inhibition Polypharmacology

Hydrolytic Stability of Amide Bonds Supports Prodrug and Metabolite Study Applications

The propanamido and benzamide bonds exhibit differentiated hydrolytic stability, enabling controlled degradation studies. Under acidic conditions (6M HCl, 100°C, 12h), the propanamido group selectively hydrolyzes to yield 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid and but-2-yn-1-amine, while the benzamide moiety requires prolonged heating with strong bases (1M NaOH, reflux, 8h) for cleavage . This differential stability allows for temporal control in prodrug activation studies: the propanamido bond serves as a fast-release trigger, releasing the quinazolinone warhead, while the benzamide bond remains intact to maintain metal-chelating functionality [1]. In contrast, simple ester-linked analogs hydrolyze non-selectively within minutes [2].

Chemical stability Prodrug design Metabolite identification

Absence of Fluorine Substitution Confers Distinct Metabolic and Synthetic Advantages

The target compound is fluorine-free (C22H20N4O4), distinguishing it from the majority of advanced quinazoline kinase inhibitors such as afatinib (1 fluorine, 1 chlorine) and gefitinib (1 fluorine, 1 chlorine) [1]. While fluorine substitution often improves metabolic stability via CYP450 blockade, it simultaneously complicates synthesis, increases cost, and introduces potential for fluoride release during metabolism [2]. For probe compounds intended for in vitro target validation—where hepatic metabolism is not a limiting factor—fluorine-free structures reduce synthesis cost and complexity by ~20-40% [3], eliminate fluorine-related toxicity concerns, and enable cleaner metabolite profiles for mechanistic studies.

Fluorine-free Metabolic stability Sustainable synthesis

Optimal Research and Industrial Applications for 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide


Chemical Probe for HSP90-EGFR-HDAC Polypharmacology Studies in Drug-Resistant Cancer Models

Based on the quinazolinone scaffold's established HSP90 inhibitory activity and the benzamide moiety's HDAC engagement potential, this compound is suited for investigating polypharmacological mechanisms in cancer cell lines resistant to single-target agents. The scaffold addresses both kinase-dependent signaling (via HSP90 client protein degradation) and epigenetic regulation (via HDAC inhibition), a dual mechanism not addressable by agents like gefitinib (EGFR-only) [1]. The alkyne spacer further enables CuAAC-mediated attachment of fluorescent reporters or biotin tags for target engagement validation via in-gel fluorescence scanning or streptavidin pull-down without altering the pharmacophore geometry [2].

CuAAC-Compatible PROTAC Linker Attachment for Targeted Protein Degradation

The internal alkyne spacer provides a controlled CuAAC handle for conjugating azide-functionalized E3 ligase ligands (e.g., VHL or CRBN recruiting motifs) to generate PROTAC molecules. Unlike terminal alkyne probes that may exhibit off-target reactivity, the internal alkyne's 10- to 1000-fold slower CuAAC kinetics allow for cleaner conjugation with minimal side products [1]. The resulting triazole linkage is metabolically stable and does not introduce additional stereocenters, simplifying characterization and biological interpretation [2].

Metabolite Identification Standard for Amide Prodrug Activation Studies

The differential hydrolytic stability of the propanamido (acid-labile) and benzamide (base-labile) bonds makes this compound an ideal reference standard for developing LC-MS/MS methods to track sequential amide hydrolysis [1]. In prodrug discovery programs, understanding the order and kinetics of amide bond cleavage is critical for rational linker design. This compound's two amide bonds with distinct hydrolysis conditions enable calibration of analytical methods for quantitating both parent and each hydrolytic fragment, a capability not provided by compounds with a single amide or ester linkage [2].

Fluorine-Free Scaffold for Cost-Sensitive High-Throughput Screening Libraries

The absence of fluorine substitution reduces synthesis cost by an estimated 20-40% compared to fluorinated quinazoline analogs, making this compound economically favorable for inclusion in large screening decks where per-compound cost is a limiting factor [1]. Additionally, fluorine-free compounds eliminate the risk of fluoride ion release interfering with cell-based assay readouts (e.g., fluorescent probes sensitive to pH changes caused by HF formation) [2]. This is particularly relevant for high-content imaging and phenotypic screening platforms where assay artifacts from fluorinated compounds are well-documented.

Quote Request

Request a Quote for 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.